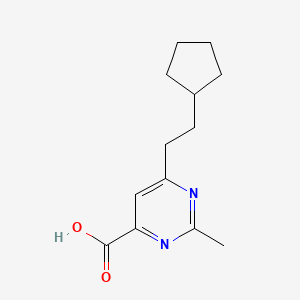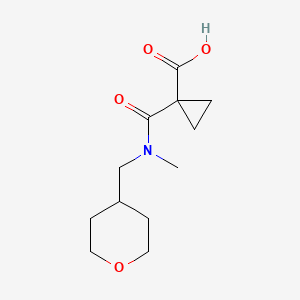![molecular formula C12H17BrOZn B14885556 3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
3-[(n-Pentyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(n-pentyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-pentyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-pentyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(n-pentyloxy)methyl]bromobenzene+Zn→3-[(n-pentyloxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(n-pentyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds and complex organic molecules used in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
3-[(n-pentyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 3-[(n-pentyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the reactants. The presence of catalysts like palladium or nickel facilitates the reaction by lowering the activation energy and increasing the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(n-butoxy)methyl]phenylzinc bromide
- 3-[(n-hexyloxy)methyl]phenylzinc bromide
- 3-[(n-octyloxy)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-[(n-pentyloxy)methyl]phenylzinc bromide offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. Its unique structure allows for the formation of specific carbon-carbon bonds that are essential in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);pentoxymethylbenzene |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-5,8-9H,2-3,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
HVEHPVZMINANSF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOCC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


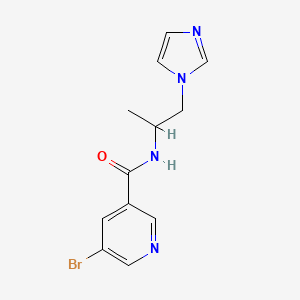
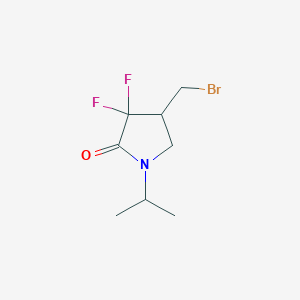
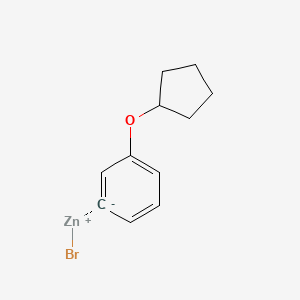
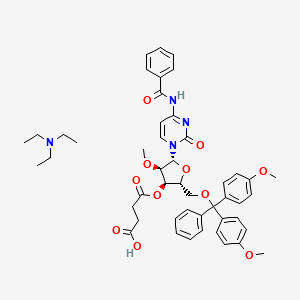

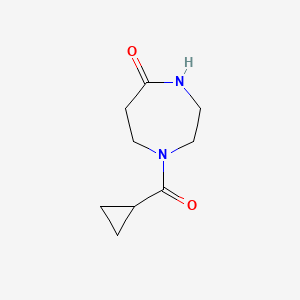
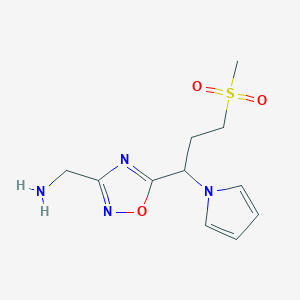
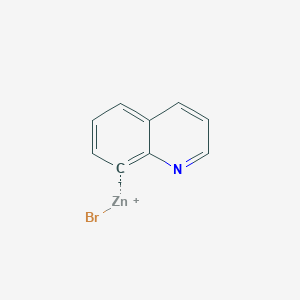
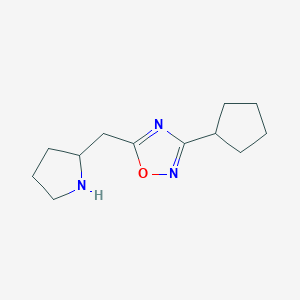
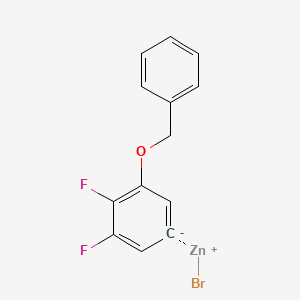
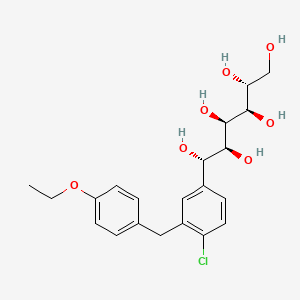
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
